molecular formula C18H21NO2S B2675356 N-(2-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 824941-98-2

N-(2-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B2675356
M. Wt: 315.43
InChI Key: WLYNBGBJDLCFPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound. Based on its name, it likely contains a benzothiophene group, which is a type of heterocyclic compound .


Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps and various types of chemical reactions . The exact synthesis process for this specific compound is not available in the sources I found.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

Physical and chemical properties such as boiling point, density, water solubility, and vapor pressure can be determined experimentally .

Scientific Research Applications

Antibacterial and Antifungal Activities

N-(2-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives have demonstrated antibacterial and antifungal activities. Compounds with similar structures have been explored for their biological activity, showing that certain thiophene-3-carboxamide derivatives exhibit these properties. The molecular conformation, influenced by intramolecular hydrogen bonds, plays a role in their biological activity, highlighting their potential in medicinal chemistry research (Vasu, K. Nirmala, D. Chopra, S. Mohan, J. Saravanan, 2005).

Endothelin Receptor Antagonism

Research into endothelin (ET) receptor antagonists has included compounds with structures similar to N-(2-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. These studies have identified compounds that bind to ETA and ETB receptor subtypes, influencing vascular function and offering insights into the development of treatments for cardiovascular diseases. Such research underlines the importance of structural motifs in binding affinity and receptor subtype selectivity (A. Tasker, B. Sorensen, H. Jae, M. Winn, T. V. von Geldern, D. Dixon, W. Chiou, B. Dayton, S. Calzadila, L. Hernandez, K. Marsh, J. R. WuWong, T. Opgenorth, 1997).

CCR5 Antagonism for HIV Treatment

The synthesis of CCR5 antagonists for HIV treatment has included efforts to develop compounds structurally related to N-(2-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Such research provides a practical method for synthesizing orally active CCR5 antagonists, contributing to the development of new therapeutic options for managing HIV infection (T. Ikemoto, Tatsuya Ito, A. Nishiguchi, Syotaro Miura, K. Tomimatsu, 2005).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to minimize risks .

properties

IUPAC Name

N-(2-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-3-21-16-7-5-4-6-15(16)19-18(20)14-11-22-17-10-12(2)8-9-13(14)17/h4-7,11-12H,3,8-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYNBGBJDLCFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CSC3=C2CCC(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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